Comparative Potency of Pomalidomide- vs. Thalidomide- and Lenalidomide-Based PROTACs
A direct comparative study of PROTACs synthesized with pomalidomide, thalidomide, or lenalidomide as the E3 ligase recruiting element demonstrated that pomalidomide-based PROTACs are generally more potent. Across a panel of compounds with varying linker structures, pomalidomide-based PROTACs achieved significantly lower IC50 values in cell viability assays against MIA PaCa-2 and BxPC-3 cancer cell lines compared to their thalidomide and lenalidomide counterparts [1]. This data supports the selection of a pomalidomide-based building block like Pomalidomide-C6-COOH as a preferred starting point for achieving high degradation efficiency.
| Evidence Dimension | Cell Viability IC50 (μM) |
|---|---|
| Target Compound Data | Pomalidomide-based PROTACs: Range of 0.6 - 18.1 μM (MIA PaCa-2) and 0.6 - 25.6 μM (BxPC-3) across a series of analogs |
| Comparator Or Baseline | Thalidomide-based PROTACs: Range of 2.0 - 16.7 μM (MIA PaCa-2) and 4.2 - 23.8 μM (BxPC-3). Lenalidomide-based PROTAC: 13.7 μM (MIA PaCa-2) and 10.5 μM (BxPC-3) |
| Quantified Difference | Pomalidomide-based PROTACs exhibited up to a 10-fold greater potency compared to lenalidomide-based PROTACs and generally lower IC50 values than thalidomide-based PROTACs in the same assays. |
| Conditions | Cell viability assays using MIA PaCa-2 and BxPC-3 pancreatic cancer cell lines. Data extracted from a systematic study comparing PROTACs built with different IMiD-based CRBN ligands. |
Why This Matters
This comparative data provides a direct, quantifiable basis for prioritizing pomalidomide-based conjugates like Pomalidomide-C6-COOH over analogous thalidomide or lenalidomide linkers to maximize degradation potency in cellular models.
- [1] PMC. (2021). Table 1: Pomalidomide-based PROTACs. (Data originally from a study on PROTAC optimization). View Source
